molecular formula C17H26N2O B12605433 1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one CAS No. 885270-98-4

1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one

Cat. No.: B12605433
CAS No.: 885270-98-4
M. Wt: 274.4 g/mol
InChI Key: NNQFSATZRAJTGG-UHFFFAOYSA-N
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Description

Properties

CAS No.

885270-98-4

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

1-[4-(4-aminophenyl)piperidin-1-yl]-3,3-dimethylbutan-1-one

InChI

InChI=1S/C17H26N2O/c1-17(2,3)12-16(20)19-10-8-14(9-11-19)13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3

InChI Key

NNQFSATZRAJTGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Alkylation of Piperidine Derivatives

The alkylation method is widely used due to its straightforward approach and effectiveness in producing high yields. The general procedure involves:

  • Reagents : Piperidine derivatives, alkyl halides (such as 3,3-dimethylbutan-1-ol), and a base (typically sodium hydride or potassium carbonate).

  • Procedure :

    • Dissolve the piperidine derivative in an appropriate solvent (e.g., DMF or DMSO).
    • Add the alkyl halide and base to the mixture.
    • Stir the reaction at elevated temperatures (usually between 60°C to 80°C) for several hours.
    • Quench the reaction with water and extract the product using organic solvents.

Reduction Reactions

Reduction reactions can be employed when starting from precursors that contain functional groups amenable to reduction (e.g., nitro or carbonyl groups).

  • Reagents : Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Procedure :

    • Dissolve the precursor compound in anhydrous ether or THF.
    • Slowly add the reducing agent while maintaining low temperatures to control the reaction rate.
    • After completion, quench the reaction with water and isolate the product through extraction.

Comparison of Methods

Method Yield (%) Time Required Complexity Comments
Alkylation of Piperidine High Moderate Moderate Most common method; straightforward
Reduction Reactions Variable Longer High Useful for specific precursors

The synthesis of 1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one has been studied for its ability to modulate various biological pathways, making it a valuable candidate for further pharmacological research. Its structural characteristics allow for interactions with multiple biological targets, enhancing its potential use in drug development.

The preparation of 1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one can be effectively achieved through various synthetic routes including alkylation and reduction methods. Each method has distinct advantages and challenges, influencing the choice of technique based on desired yield and application requirements. Continued research into this compound promises to unlock further applications in medicinal chemistry and pharmacology.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic amine are susceptible to oxidation under specific conditions:

Reaction TargetReagents/ConditionsProducts/Outcomes
Carbonyl Group KMnO₄ (acidic/basic medium)Formation of carboxylic acid derivatives
Aromatic Amine H₂O₂, Fe³⁺ catalystsOxidative coupling or nitro group formation
  • Mechanistic Insight : Oxidation of the ketone group typically proceeds via radical intermediates in acidic media, while the aromatic amine undergoes electrophilic oxidation, leading to nitro or hydroxylamine derivatives .

Reduction Reactions

The ketone moiety and aromatic system can undergo selective reduction:

Reaction TargetReagents/ConditionsProducts/Outcomes
Ketone to Alcohol LiAlH₄ (anhydrous ether)Secondary alcohol formation
Aromatic Ring H₂, Pd/C (high-pressure hydrogenation)Saturated cyclohexane derivatives
  • Selectivity Notes : LiAlH₄ preferentially reduces the ketone without affecting the aromatic amine. Hydrogenation of the aromatic ring requires elevated pressures (>50 psi) and prolonged reaction times.

Substitution Reactions

The amino group on the phenyl ring participates in electrophilic substitution:

Reaction TypeReagents/ConditionsProducts/Outcomes
Nitration HNO₃, H₂SO₄ (0–5°C)Para-nitro derivatives (major product)
Sulfonation SO₃, H₂SO₄Sulfonic acid adducts
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted arylpiperidines
  • Regiochemical Control : The electron-donating amino group directs substitution to the para position. Steric hindrance from the piperidine ring minimizes ortho products .

Coupling Reactions

The amine and ketone groups enable cross-coupling applications:

Reaction TypeReagents/ConditionsProducts/Outcomes
Buchwald–Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃Aryl-alkylamine conjugates
Aldol Condensation LDA, ketone/aldehyde partnersα,β-unsaturated ketone derivatives
  • Case Study : Aldol reactions with formaldehyde yield branched analogs, enhancing solubility for pharmaceutical formulations.

Stability and Side Reactions

  • Hydrolysis : The ketone group is stable under neutral conditions but hydrolyzes to carboxylic acids in strongly acidic/basic media (pH <2 or >12) .

  • Thermal Decomposition : Degrades above 250°C, releasing CO and NH₃, as confirmed by TGA-MS analysis.

Physicochemical Influences

  • pKa : The amine group has a predicted pKa of 4.97, making it protonated under physiological conditions, which affects reaction kinetics .

  • Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions requiring homogeneous conditions.

Scientific Research Applications

Therapeutic Applications

1. Sigma Receptor Modulation
1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one has been studied for its potential as a sigma receptor modulator. Sigma receptors are implicated in various neurological processes, and compounds that interact with these receptors may have applications in treating conditions such as depression, anxiety, and pain management. Recent studies indicate that sigma receptor antagonists can exert antinociceptive effects in preclinical models of inflammatory and neuropathic pain .

2. Anticancer Activity
Research has shown that derivatives of this compound exhibit activity against certain cancer cell lines. The structural features of the compound allow it to interact with biological targets involved in cancer proliferation and survival pathways. For instance, modifications to the piperidine moiety can enhance selectivity and potency against specific tumor types .

3. Neuroprotective Effects
The compound has been evaluated for neuroprotective properties in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to its protective effects against neuronal damage .

Case Study 1: Sigma-1 Receptor Antagonism

A study published in the Journal of Medicinal Chemistry explored a series of compounds similar to 1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one for their sigma receptor antagonistic activity. The findings indicated that certain structural modifications led to enhanced affinity and selectivity for sigma receptors, suggesting potential therapeutic avenues for treating pain and mood disorders .

Case Study 2: Anticancer Screening

In another investigation, derivatives of this compound were screened against various cancer cell lines, including breast and prostate cancer cells. The results demonstrated significant cytotoxicity at micromolar concentrations, with indications that the mechanism of action involved apoptosis induction through mitochondrial pathways .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Sigma Receptor ModulationPotential treatment for pain and mood disorders
Anticancer ActivityCytotoxic effects on specific cancer cell lines
Neuroprotective EffectsProtective effects against neurodegeneration

Mechanism of Action

The mechanism of action of 1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

a) 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one (CAS 97928-18-2)
  • Molecular Formula: C₁₉H₂₉NO₂
  • Molecular Weight : 303.44 g/mol
  • Key Differences: tert-Butyl group replaces the 4-aminophenyl, increasing hydrophobicity. Hydroxypiperidinyl instead of piperidinyl-aminophenyl, introducing a polar -OH group.
b) 1-(4-{3-[(2-Furylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-3-methylbutan-1-one (CAS 433698-98-7)
  • Molecular Formula : C₁₉H₂₂N₄O₄
  • Molecular Weight : 386.41 g/mol
  • Key Differences: Piperazine ring instead of piperidine, increasing basicity. Nitro (-NO₂) and furylmethylamino groups add steric bulk and electron-withdrawing effects.

Halogenated and Fluorinated Derivatives

a) 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
  • Key Features :
    • Chlorophenyl and fluorophenyl substituents introduce halogen atoms.
    • Hydroxypiperidine enhances polarity.
  • Implications: Halogens improve metabolic stability and membrane permeability compared to the amino group. Such derivatives are often explored in CNS drug development (e.g., antipsychotics) .
b) 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45)
  • Key Features :
    • Trifluoromethylpyridinyl and thiophene groups.
    • Piperazine backbone.
  • Implications : Fluorination increases lipophilicity and bioavailability. Thiophene may enhance binding to aromatic receptors (e.g., serotonin receptors) .

Derivatives with Reactive Functional Groups

a) 1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one (CAS 1061458-59-0)
  • Molecular Formula: C₁₁H₂₀BrNO
  • Molecular Weight : 262.19 g/mol
  • Key Differences :
    • Bromomethyl group on piperidine enables alkylation or nucleophilic substitution.
  • Implications: Serves as a synthetic intermediate, unlike the non-reactive aminophenyl group in the target compound .
b) (S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS 1354026-74-6)
  • Key Features: Chiral center and benzyl-ethyl-amino side chain.
  • Implications : Stereochemistry and tertiary amine may improve selectivity for neurological targets (e.g., kinases or GPCRs) .

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Key Functional Differences vs. Target Compound Potential Applications References
Target Compound 4-Aminophenyl, piperidine, dimethylbutanone 279.40 N/A Research
1-[4-(tert-Butyl)phenyl]-... tert-Butyl, hydroxypiperidine 303.44 Increased hydrophobicity Intermediate synthesis
MK45 (Thiophene/CF₃) Trifluoromethyl, thiophene, piperazine 413.85 Enhanced lipophilicity, receptor binding CNS drug candidates
4-[4-(Chlorophenyl)-...fluorophenyl Chloro/fluoro substitution ~365.84 Halogen-driven stability Antipsychotic analogs
Bromomethyl derivative Bromomethyl group 262.19 Alkylation potential Synthetic precursor

Research Findings and Implications

  • Aminophenyl vs. Halogenated Aromatics: The target compound’s -NH₂ group offers hydrogen-bonding capability but may limit blood-brain barrier penetration compared to halogenated analogues .
  • Piperidine vs.
  • Regulatory Status : The target compound’s absence from major inventories contrasts with fluorinated or halogenated derivatives, which often face stricter regulatory scrutiny due to bioaccumulation risks .

Biological Activity

1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one, also known by its CAS number 885270-98-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one can be represented as follows:

  • Molecular Formula : C17_{17}H26_{26}N2_2O
  • Molecular Weight : 274.4 g/mol
  • IUPAC Name : 1-[4-(4-Aminophenyl)piperidin-1-yl]-3,3-dimethylbutan-1-one

This compound is primarily recognized for its interaction with various neurotransmitter receptors. It has been shown to exhibit significant binding affinity to sigma receptors, particularly the sigma-1 receptor (S1R), which plays a crucial role in modulating pain and neuroprotection. The S1R is involved in the regulation of ion channels and neurotransmitter release, influencing nociceptive signaling pathways .

Neuroleptic Effects

Research indicates that derivatives of this compound exhibit neuroleptic activities comparable to established antipsychotics like haloperidol. In particular, compounds with similar piperidine structures have demonstrated efficacy in reducing psychotic symptoms with a lower incidence of extrapyramidal side effects .

Antinociceptive Properties

Studies have highlighted the antinociceptive effects of sigma receptor antagonists derived from this compound. These antagonists have shown promise in preclinical models for treating inflammatory and neuropathic pain, suggesting potential applications in pain management therapies .

Study 1: Sigma Receptor Antagonism

A study published in PMC evaluated a series of S1R antagonists based on a structural scaffold similar to that of 1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one. The findings revealed that these compounds effectively reduced pain responses in animal models, indicating their potential as therapeutic agents for chronic pain conditions .

Study 2: Neuroleptic Activity Evaluation

In another investigation, a series of compounds including derivatives of 1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one were subjected to neuroleptic testing. Results demonstrated that certain derivatives exhibited significant antipsychotic effects while minimizing side effects typically associated with traditional neuroleptics .

Data Table: Biological Activities Overview

Activity Effect Reference
Sigma Receptor BindingHigh affinity
Antinociceptive ActivityEffective in pain models
Neuroleptic ActivityComparable to haloperidol

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Resolves piperidine ring conformation and confirms the presence of the dimethylbutanone moiety. Aromatic protons at δ 6.8–7.2 ppm verify the 4-aminophenyl group .
  • X-ray Crystallography : Essential for resolving steric effects between the piperidine nitrogen and the ketone group. For example, torsion angles >30° between the piperidine and phenyl ring indicate steric hindrance from the 3,3-dimethyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for C17H25N2O: 281.2014; observed: 281.2012) .

How can researchers address solubility challenges in in vitro assays for this compound?

Advanced Research Focus
The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Strategies include:

  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions, diluted in assay buffers to maintain <1% DMSO .
  • Micellar Encapsulation : SDS or Tween-80 at 0.01% w/v enhances solubility without disrupting enzyme activity .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or tertiary amines) on the piperidine ring while monitoring SAR for retained activity .

What experimental approaches resolve contradictions in reported bioactivity data across studies?

Advanced Research Focus
Discrepancies in IC50 values (e.g., kinase inhibition vs. receptor binding) may arise from assay conditions:

  • Assay Validation : Compare results under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Assays : Use SPR (surface plasmon resonance) to validate binding affinity alongside fluorescence polarization .
  • Metabolic Stability Testing : Address false negatives/positives caused by compound degradation in cell-based assays (e.g., LC-MS monitoring of parent compound stability) .

How can the compound’s piperidine-ketone scaffold be leveraged for targeted protein degradation (e.g., PROTAC design)?

Advanced Research Focus
The scaffold serves as a linker between E3 ligase ligands and target protein binders:

  • Linker Optimization : Introduce alkyl or PEG spacers at the piperidine nitrogen to balance proteasome recruitment and steric flexibility .
  • In Vivo Validation : Use xenograft models to assess degradation efficiency (e.g., androgen receptor degradation in prostate cancer models) .
  • Click Chemistry : Functionalize the ketone group for modular conjugation with warheads (e.g., azide-alkyne cycloaddition) .

What are the key considerations for designing in vivo pharmacokinetic studies of this compound?

Q. Advanced Research Focus

  • Dosing Route : Intraperitoneal administration improves bioavailability over oral due to first-pass metabolism .
  • Tissue Distribution : LC-MS/MS quantitation in plasma, liver, and brain tissues at 0.5, 2, 6, and 24 h post-dose .
  • Metabolite Profiling : Identify oxidative metabolites (e.g., piperidine N-oxide) using HRMS and compare to synthetic standards .

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